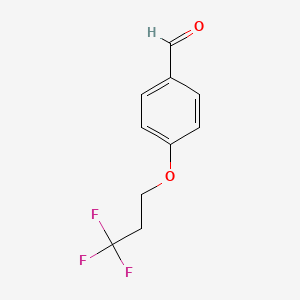

4-(3,3,3-Trifluoropropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYJOWQJOHFQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3,3,3 Trifluoropropoxy Benzaldehyde

Established Reaction Pathways for the Ether Linkage Formation

The creation of the ether bond is a critical step in the synthesis of 4-(3,3,3-Trifluoropropoxy)benzaldehyde. Established methods primarily rely on classical and robust organic reactions, including the Mitsunobu reaction and nucleophilic aromatic substitution.

Mitsunobu Reaction-Based Approaches: Coupling of 4-Hydroxybenzaldehyde with 3,3,3-Trifluoropropanol

Optimization of Reagent Stoichiometry and Reaction Conditions (e.g., Phosphines, Azodicarboxylates)

The efficiency of the Mitsunobu reaction is highly dependent on the choice of reagents and their stoichiometry. Triphenylphosphine (PPh₃) is a commonly used phosphine (B1218219), while azodicarboxylates such as Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) are frequently employed as the activators. wikipedia.org Optimization studies focus on varying the equivalents of these reagents to maximize the yield of the desired ether while minimizing the formation of by-products, such as the phosphine oxide and the reduced hydrazinedicarboxylate, which can complicate purification. The reaction is typically performed with slightly more than one equivalent of the phosphine and azodicarboxylate to drive the reaction to completion.

Table 1: Optimization of Mitsunobu Reaction Conditions Hypothetical data for illustrative purposes.

| Entry | Phosphine (eq.) | Azodicarboxylate (eq.) | Temperature (°C) | Yield (%) |

| 1 | PPh₃ (1.1) | DEAD (1.1) | 0 to RT | 85 |

| 2 | PPh₃ (1.5) | DEAD (1.5) | 0 to RT | 92 |

| 3 | PPh₃ (1.5) | DIAD (1.5) | 0 to RT | 90 |

| 4 | PBu₃ (1.5) | DEAD (1.5) | 0 to RT | 88 |

Solvent Effects and Reaction Kinetics in Mitsunobu Protocols

Table 2: Effect of Solvent on Mitsunobu Reaction Yield Hypothetical data for illustrative purposes.

| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| 1 | THF | 7.6 | 4 | 92 |

| 2 | Dichloromethane | 9.1 | 5 | 89 |

| 3 | Toluene (B28343) | 2.4 | 3 | 91 |

| 4 | Acetonitrile (B52724) | 37.5 | 8 | 75 |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Aryl Halides with Trifluoropropanol Derivatives

An alternative pathway to the ether linkage is through Nucleophilic Aromatic Substitution (SNAr). This strategy requires an aromatic ring that is activated towards nucleophilic attack, typically by having an electron-withdrawing group (like the aldehyde or a nitro group) positioned ortho or para to a good leaving group (such as a halogen). core.ac.uk For the synthesis of this compound, a suitable starting material would be 4-Fluorobenzaldehyde (B137897). Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. reddit.com

The reaction involves the deprotonation of 3,3,3-Trifluoropropanol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium trifluoropropoxide. This potent nucleophile then attacks the electron-deficient carbon atom bearing the fluorine atom on the 4-Fluorobenzaldehyde ring. The subsequent loss of the fluoride (B91410) ion restores aromaticity and yields the final product. Dipolar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are typically used to facilitate this type of reaction. acsgcipr.org

Advanced Synthetic Approaches and Functional Group Interconversions

Advanced synthetic routes may involve constructing the molecule by forming the aldehyde functionality at a later stage. This can be advantageous if the aldehyde group is incompatible with the conditions used for ether formation.

Transformation of Nitrile Precursors to Aldehyde Functionality

This approach involves the synthesis of a nitrile-containing intermediate, 4-(3,3,3-Trifluoropropoxy)benzonitrile, which is subsequently converted to the target aldehyde. The nitrile precursor can be readily synthesized via a Williamson ether synthesis or an SNAr reaction using 4-hydroxybenzonitrile (B152051) or 4-fluorobenzonitrile, respectively, and a 3,3,3-trifluoropropyl halide or trifluoropropanol.

The crucial step is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or hexane (B92381) to prevent over-reduction to the primary amine. chemistrysteps.com The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrile nitrogen, followed by the transfer of a hydride ion to the nitrile carbon. This forms an aluminum-imine intermediate. wikipedia.org Crucially, this intermediate is stable at low temperatures. Subsequent aqueous workup hydrolyzes the imine to afford the desired this compound. wikipedia.orgmasterorganicchemistry.com

Oxidation of Corresponding Benzyl (B1604629) Alcohol Derivatives

A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding benzyl alcohol derivative, 4-(3,3,3-Trifluoropropoxy)benzyl alcohol. This transformation is a fundamental process in organic synthesis, converting a primary alcohol to an aldehyde. The key challenge in this step is to prevent over-oxidation to the corresponding carboxylic acid, which can occur with many strong oxidizing agents. whiterose.ac.uk

The reaction involves the treatment of the substituted benzyl alcohol with a suitable oxidizing agent under controlled conditions. A variety of reagents and catalytic systems have been developed for this purpose, ranging from classic chromium-based reagents to milder, more selective modern methods. The choice of oxidant is crucial for achieving high yield and selectivity for the aldehyde product. unipa.itresearchgate.net Studies on the oxidation of benzyl alcohol have shown that the reaction can proceed via different mechanisms, including hydrogen abstraction from the carbinol carbon. copernicus.orgcopernicus.org

Commonly employed oxidizing agents and systems for the conversion of benzyl alcohols to benzaldehydes are summarized in the table below.

| Oxidizing Agent/System | Typical Solvent(s) | General Reaction Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM), Chloroform | Room temperature to reflux |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | Low temperature (-78 °C to rt) |

| TEMPO-catalyzed (e.g., with NaOCl) | Dichloromethane/Water (biphasic) | 0 °C to room temperature |

| Photocatalytic (e.g., with BiVO₄) whiterose.ac.uk | Acetonitrile | Visible light irradiation, O₂ atmosphere |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Synthesis

The formation of the aryl ether bond in this compound can be efficiently achieved using palladium-catalyzed cross-coupling reactions. While traditional methods like the Williamson ether synthesis are viable, modern palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions. rsc.org

This methodology typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of the target compound, this would entail coupling a 4-substituted benzaldehyde (B42025), such as 4-chlorobenzaldehyde (B46862) or 4-bromobenzaldehyde, with 3,3,3-trifluoropropan-1-ol. The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.

The key components for a successful Buchwald-Hartwig C-O coupling reaction are outlined in the interactive table below.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Buchwald ligands (e.g., SPhos, XPhos), BippyPhos organic-chemistry.org | Stabilizes the catalyst and facilitates reductive elimination |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the alcohol to form the active nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction |

| Aryl Electrophile | 4-Chlorobenzaldehyde, 4-Bromobenzaldehyde | The aromatic component of the ether |

Process Intensification and Green Chemistry Principles in the Production of Fluorinated Benzaldehydes

The production of fluorinated benzaldehydes, including this compound, can be significantly improved by applying the principles of green chemistry and process intensification. These philosophies aim to design chemical processes that are safer, more efficient, and environmentally benign. beilstein-journals.orgresearchgate.net The goal is to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgnih.gov

Key green chemistry principles applicable to the synthesis of fluorinated benzaldehydes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions, for example, are generally more atom-economical than classical methods that may involve stoichiometric reagents and protecting groups.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric ones is a cornerstone of green chemistry. The methods described above, such as catalytic oxidation and palladium-catalyzed couplings, exemplify this principle. unipa.it

Design for Energy Efficiency: Utilizing reaction conditions that minimize energy input, such as running reactions at ambient temperature and pressure. The development of highly active catalysts can enable lower reaction temperatures.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) and replacing them with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. researchgate.net

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing. For the synthesis of fluorinated benzaldehydes, this could include:

Continuous Flow Reactors: Using microreactors or flow chemistry systems can offer better control over reaction parameters (temperature, pressure, mixing), improve safety for highly exothermic or hazardous reactions, and allow for easier scale-up.

Alternative Energy Sources: Employing microwaves or ultrasound can often reduce reaction times, increase yields, and enhance selectivity, leading to more energy-efficient processes.

The table below summarizes the application of these principles to the synthesis of fluorinated benzaldehydes.

| Green Chemistry/Process Intensification Principle | Application in Fluorinated Benzaldehyde Synthesis |

|---|---|

| Prevention of Waste | Optimizing reactions to achieve high yields and selectivity, minimizing byproducts. |

| Atom Economy | Preferring addition and catalytic reactions over multi-step syntheses with protecting groups. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents (e.g., chromium oxidants) with milder, safer alternatives (e.g., catalytic air oxidation). |

| Use of Catalysis | Employing palladium catalysts for C-O bond formation or photocatalysts for oxidation. whiterose.ac.uk |

| Energy Efficiency | Developing catalysts that operate at lower temperatures; using microwave heating to reduce reaction times. |

| Process Intensification | Implementing continuous flow synthesis for improved safety, control, and scalability. |

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A full analysis would include one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Integration, and Coupling Constants

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the benzaldehyde (B42025) ring would typically appear as two doublets in the downfield region. The aldehydic proton would be a singlet even further downfield. The protons of the propoxy chain would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms.

Carbon-13 NMR (¹³C NMR) Analysis: Observation of Fluorine Coupling and Aromatic Resonance

The ¹³C NMR spectrum would reveal signals for each carbon atom. The carbonyl carbon of the aldehyde would be highly deshielded. The aromatic carbons would appear in the typical aromatic region, and the aliphatic carbons of the propoxy chain would be observed upfield. Notably, the carbons of the propoxy group would exhibit splitting due to coupling with the adjacent fluorine atoms (C-F coupling), providing key structural information.

Fluorine-19 NMR (¹⁹F NMR) for Direct Characterization of the Trifluoropropoxy Moiety

Given the trifluoromethyl group, ¹⁹F NMR spectroscopy would be essential. This technique is highly sensitive and would provide direct evidence for the trifluoropropoxy moiety. A single signal, likely a triplet due to coupling with the adjacent methylene (B1212753) protons, would be expected, confirming the presence and electronic environment of the CF₃ group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the adjacent methylene groups in the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for connecting the propoxy chain to the aromatic ring via the ether linkage.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

Vibrational Modes of the Aldehyde Carbonyl (C=O)

The IR spectrum of 4-(3,3,3-Trifluoropropoxy)benzaldehyde would be dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. This peak is typically found in the region of 1690-1715 cm⁻¹. The presence of the electron-donating alkoxy group on the aromatic ring would influence the exact position of this band. Additionally, characteristic C-H stretching vibrations for the aldehyde and aromatic ring, as well as strong C-F and C-O stretching bands, would be expected.

Without access to experimental spectra, the precise chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be reported. The generation of a detailed, scientifically accurate article as requested is therefore contingent upon the future publication of this empirical data.

C-F Stretching Frequencies within the Trifluoropropoxy Chain

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational modes. epequip.comthermofisher.com For this compound, the trifluoropropoxy (-OCH₂CH₂CF₃) moiety is of particular interest, with the carbon-fluorine (C-F) bonds exhibiting strong, characteristic absorption bands in the infrared spectrum.

While a specific, experimentally-derived spectrum for this compound is not widely published, the vibrational frequencies for the C-F bonds can be reliably predicted based on extensive data from analogous compounds containing trifluoromethyl (CF₃) groups. researchgate.netnih.gov The C-F stretching vibrations of a CF₃ group are typically observed in the 1400 cm⁻¹ to 1000 cm⁻¹ region of the IR spectrum. These absorptions are usually among the most intense in the spectrum due to the large change in dipole moment associated with the C-F bond stretching.

The CF₃ group has symmetric and asymmetric stretching modes. The asymmetric stretches typically appear at higher wavenumbers and are often stronger, while the symmetric stretch appears at a lower wavenumber. Based on studies of related trifluoro-compounds, the expected frequencies for the C-F stretching vibrations in the trifluoropropoxy chain are detailed below. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Asymmetric CF₃ Stretch | 1200 - 1350 | Strong | Medium |

| Symmetric CF₃ Stretch | 1100 - 1200 | Strong | Medium-Weak |

Other characteristic vibrations for the molecule would include the C=O stretch of the aldehyde group (~1700 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), and C-O-C stretches of the ether linkage (1260-1000 cm⁻¹). researchgate.netdocbrown.inforesearchgate.net The strong C-F bands would likely overlap with the C-O-C stretching region, requiring careful spectral interpretation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. The molecular formula of this compound is C₁₀H₉F₃O₂, which corresponds to a theoretical exact mass that can be calculated with high precision.

Exact Mass:

Formula: C₁₀H₉F₃O₂

Calculated Monoisotopic Mass: 218.0555 g/mol

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo a series of fragmentation events. chemguide.co.uk The resulting fragmentation pattern is a fingerprint of the molecule's structure. While an experimental spectrum for this specific compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of benzaldehydes, ethers, and trifluoromethyl compounds. libretexts.orgmiamioh.edu

Proposed Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion [C₁₀H₉F₃O₂]⁺˙ at m/z 218.0555.

Alpha-Cleavage at Aldehyde: Loss of a hydrogen radical from the aldehyde group is a common fragmentation for benzaldehydes, leading to a stable acylium ion (M-1). nist.gov

Loss of Formyl Group: Cleavage of the C-C bond between the benzene (B151609) ring and the carbonyl group results in the loss of the formyl radical (•CHO), a characteristic fragmentation of benzaldehydes (M-29). libretexts.orgnist.gov

Ether Bond Cleavage: The ether linkage provides two primary cleavage points:

Benzylic Cleavage: Cleavage of the O–CH₂ bond to generate a [C₇H₅O]⁺ fragment (m/z 105.0340) and a neutral trifluoropropoxy radical.

Alpha-Cleavage relative to Oxygen: Cleavage of the C–O bond attached to the ring can lead to a [C₆H₄CHO]⁺ radical ion after rearrangement. More favorably, cleavage of the bond between the propyl chain and the oxygen can occur. A key fragmentation involves the loss of the trifluoropropoxy chain, often with hydrogen rearrangement, to form a phenol-type radical cation.

Fragmentation of the Propoxy Chain: The trifluoropropoxy chain itself can fragment, for instance, through the loss of a •CF₃ radical, which is a common pathway for trifluoromethyl-containing compounds. fluorine1.ru

| Proposed Fragment Ion Structure | Formula | Calculated Exact Mass (m/z) | Proposed Origin |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₉F₃O₂]⁺˙ | 218.0555 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₈F₃O₂]⁺ | 217.0476 | Loss of •H from aldehyde |

| [M-CHO]⁺ | [C₉H₈F₃O]⁺ | 189.0527 | Loss of •CHO radical |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.0497 | Cleavage of ether and rearrangement |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Loss of propoxy-aldehyde group |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

As of this writing, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, based on the extensive crystallographic data available for substituted benzaldehydes and fluorinated aromatic compounds, a reliable model of its expected solid-state characteristics can be constructed. nih.govrsc.orgnih.gov

Expected Intermolecular Interactions: The crystal packing will be governed by a network of weak intermolecular interactions. nih.govrsc.org The presence of hydrogen bond acceptors (the aldehyde and ether oxygens, and the fluorine atoms) and weak hydrogen bond donors (aromatic and aliphatic C-H groups) allows for a variety of interactions.

C–H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is expected to form weak C–H···O interactions with C-H groups from neighboring molecules, a common motif in the crystal structures of benzaldehydes. nih.gov

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. This is a common stabilizing interaction in aromatic compounds.

C–H···F Interactions: The highly electronegative fluorine atoms of the CF₃ group can act as weak hydrogen bond acceptors, leading to the formation of C–H···F interactions. acs.orged.ac.uk These interactions, while weak, can play a significant role in directing the supramolecular architecture of fluorinated compounds. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H / Aliphatic C-H | Aldehyde C=O | Formation of chains or dimers |

| Weak Hydrogen Bond | Aromatic C-H / Aliphatic C-H | Ether C-O-C | Stabilization of the 3D network |

| Weak Hydrogen Bond | Aromatic C-H / Aliphatic C-H | C-F | Directional control of molecular assembly |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization through aromatic interactions |

This combination of interactions would lead to a complex and stable three-dimensional supramolecular network in the solid state.

Chemical Reactivity, Functional Group Transformations, and Reaction Mechanisms

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The 3,3,3-trifluoropropoxy substituent, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making 4-(3,3,3-Trifluoropropoxy)benzaldehyde generally more reactive towards nucleophilic addition than benzaldehyde (B42025) itself. vaia.comaskiitians.com

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.

Imines (Schiff Bases): These are formed through the reaction of this compound with primary amines. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium yields oximes. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, and subsequent dehydration of the intermediate forms the C=N-OH functionality.

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. The mechanism is analogous to imine and oxime formation.

Cyanohydrins: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group forms a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the oxygen atom to yield the α-hydroxy nitrile.

Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound yields 4-(3,3,3-Trifluoropropoxy)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium (B92312) bromochromate (PBC). research-advances.orgresearchgate.netresearchgate.net The reaction mechanism typically involves the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then oxidized. Studies on substituted benzaldehydes indicate the reaction is first order with respect to both the aldehyde and the oxidizing agent. researchgate.netacs.org

The aldehyde group can be reduced to a primary alcohol. The reduction of this compound results in the formation of 4-(3,3,3-Trifluoropropoxy)benzyl alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.netugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. researchgate.net This initial nucleophilic addition creates a tetraalkoxyborate intermediate. Subsequent workup with a protic source, such as water or dilute acid, hydrolyzes this intermediate to yield the final primary alcohol product. masterorganicchemistry.comreddit.com

Since this compound lacks α-hydrogens, it cannot enolize and act as the nucleophilic partner in condensation reactions. However, it serves as an excellent electrophile in several important condensation reactions.

Aldol-Type (Claisen-Schmidt) Condensations: This compound can react with enolizable aldehydes or ketones (which act as the nucleophile) in a crossed-aldol reaction known as the Claisen-Schmidt condensation. wikipedia.orgnih.govnumberanalytics.com The reaction is base-catalyzed, where the base deprotonates the α-carbon of the enolizable partner to form an enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting aldol (B89426) adduct readily dehydrates to form a stable α,β-unsaturated carbonyl compound. magritek.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), catalyzed by a weak base like piperidine. organic-chemistry.orgwikipedia.org The base facilitates the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. The intermediate product typically undergoes dehydration to yield a conjugated system. wikipedia.orgresearchgate.net

Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. wikipedia.orgiitk.ac.inlibretexts.org For this compound, reacting with acetic anhydride and sodium acetate (B1210297) would yield 4-(3,3,3-Trifluoropropoxy)cinnamic acid. The mechanism involves the formation of an enolate from the anhydride, which adds to the aldehyde. unacademy.comchemistrylearner.com

In the presence of a strong base (e.g., concentrated NaOH or KOH), aldehydes lacking α-hydrogens, such as this compound, undergo a disproportionation reaction known as the Cannizzaro reaction. organicreactions.orgwikipedia.orgnih.gov In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid salt. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.orgnih.gov This results in the formation of 4-(3,3,3-Trifluoropropoxy)benzyl alcohol and the sodium or potassium salt of 4-(3,3,3-Trifluoropropoxy)benzoic acid. Under ideal conditions, the reaction produces a 50:50 mixture of the alcohol and the carboxylic acid. wikipedia.org

Transformations Involving the Trifluoropropoxy Ether Linkage

The ether linkage in this compound, specifically the aromatic ether bond (Aryl-O-Alkyl), is generally stable under many reaction conditions, including those involving mild acids, bases, oxidants, and reducing agents that target the aldehyde group.

However, aromatic ethers can be cleaved under harsh conditions. wikipedia.org The C-O bond can be broken by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. libretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org In the case of an aryl alkyl ether, the attack occurs at the less hindered alkyl carbon (SN2 mechanism), leading to the formation of a phenol (B47542) (4-hydroxybenzaldehyde in this case) and an alkyl halide (3,3,3-trifluoropropyl halide). Cleavage at the aryl-oxygen bond is disfavored. The presence of the electron-withdrawing trifluoromethyl group on the propoxy chain may influence the reactivity of the ether linkage, but cleavage generally requires vigorous conditions not typically employed for modifying the aldehyde function.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined electronic effects of its two substituents: the 4-(3,3,3-trifluoropropoxy) group and the 1-formyl group. The interplay between these groups determines the position of attack for incoming electrophiles. youtube.com

The formyl group (-CHO) is a meta-directing deactivator. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through two mechanisms:

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the ring through the sigma bond framework.

Resonance Effect (-R or -M): The carbonyl group can withdraw pi-electron density from the aromatic ring via resonance, placing a partial positive charge on the ortho and para positions. This effect significantly reduces the nucleophilicity of the ring, especially at these positions. lasalle.edu

The 3,3,3-trifluoropropoxy group (-OCH₂CH₂CF₃) is an ortho-, para-directing group. Its influence is more complex, resulting from a competition between opposing electronic effects:

Resonance Effect (+R or +M): The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, thereby activating them for electrophilic attack. latech.edu

Inductive Effect (-I): The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group is transmitted through the propylene (B89431) chain to the oxygen atom. nih.gov This potent -I effect reduces the electron-donating ability of the oxygen's lone pairs, making the trifluoropropoxy group less activating than a simple alkoxy group (e.g., methoxy).

In the case of this compound, the two substituents are positioned para to each other. The directing effects of both groups reinforce each other. The ortho-, para-directing trifluoropropoxy group directs incoming electrophiles to positions 3 and 5 (ortho to itself). The meta-directing formyl group also directs electrophiles to positions 3 and 5 (meta to itself). Consequently, electrophilic substitution is strongly favored at the positions ortho to the 3,3,3-trifluoropropoxy group.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -CHO (Formyl) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -OCH₂CH₂CF₃ (Trifluoropropoxy) | -I (Withdrawing) | +R (Donating) | Weakly Activating / Deactivating | Ortho, Para |

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics through Electronic Effects (Inductive and Resonance)

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence, even at a distance from the aromatic ring as in the trifluoropropoxy substituent, exerts a significant influence on the molecule's reactivity. This influence is primarily mediated through a potent inductive effect.

Electronic Effects:

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the chain of sigma bonds. vaia.com This effect is the dominant electronic contribution of the -CF₃ group. khanacademy.org It reduces the electron density of the entire molecule, including the aromatic ring, making it less nucleophilic. numberanalytics.com

Resonance Effect: The trifluoromethyl group does not possess lone pairs to donate via resonance. Instead, it is considered to have a weak electron-withdrawing resonance effect, sometimes attributed to negative hyperconjugation. However, this effect is minor compared to its powerful inductive pull. researchgate.net For most practical considerations in electrophilic aromatic substitution, the inductive effect is the key factor. khanacademy.org

Influence on Reaction Kinetics: The strong electron-withdrawing nature of the -CF₃ group has a profound impact on the rate of chemical reactions (kinetics). In the context of electrophilic aromatic substitution, the deactivating -I effect slows the reaction down. masterorganicchemistry.comyoutube.com The rate-determining step of EAS is the attack of the electrophile on the aromatic ring to form a positively charged carbocation intermediate (the arenium ion or sigma complex). youtube.com By withdrawing electron density, the -CF₃ group destabilizes this positively charged intermediate, thereby increasing the activation energy required to form it. A higher activation energy leads to a slower reaction rate compared to a non-fluorinated analogue. libretexts.org

| Substituent (at para position) | Hammett Constant (σₚ) | Electronic Nature |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Donating |

| -OCH₃ | -0.27 | Donating |

| -CH₃ | -0.17 | Weakly Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CHO | +0.42 | Withdrawing |

| -CF₃ | +0.54 | Strongly Withdrawing |

| -NO₂ | +0.78 | Very Strongly Withdrawing |

Computational and Theoretical Investigations of 4 3,3,3 Trifluoropropoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 4-(3,3,3-Trifluoropropoxy)benzaldehyde, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process, called geometry optimization, finds the conformation with the lowest potential energy. The calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. conicet.gov.ar

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By comparing the theoretically calculated vibrational spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net For substituted benzaldehydes, DFT methods like B3LYP with basis sets such as 6-31G** have been shown to provide theoretical vibrational frequencies that correlate well with experimental findings. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Calculated via DFT) Note: This table provides example data typical for benzaldehyde derivatives to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | C-C-H (aldehyde) | 120.5° |

| C-O-C (ether) | 118.2° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. researchgate.net Conversely, a small gap suggests the molecule is more reactive. mdpi.com From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness, which further quantify the molecule's reactivity. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the trifluoropropoxy group would be expected to influence the energies of these frontier orbitals.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

The distribution of electronic charge within a molecule is key to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions. mdpi.com

In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. mdpi.com For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for nucleophilic reactions. The highly electronegative fluorine atoms of the trifluoropropoxy group would also create distinct potential regions, influencing intermolecular interactions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, DFT calculations have been used to investigate the reaction mechanism between arylaldehydes and silyl (B83357) compounds to afford aryl 3,3,3-trifluoropropyl ketones. nih.gov These studies can confirm proposed mechanisms, such as the involvement of specific intermediates and subsequent isomerization steps, by calculating the stability of the involved species. nih.gov Similarly, DFT studies on the reaction of benzaldehyde with amines have successfully identified multiple transition states corresponding to hemiaminal formation and subsequent water elimination to form a Schiff base. nih.gov Such computational analyses provide detailed insights into the reaction's feasibility and kinetics, guiding the design of synthetic routes involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. conicet.gov.ar These models work by establishing a mathematical correlation between calculated molecular descriptors and an observed activity or property.

For a series of analogues of this compound, a QSAR/QSPR study would involve several steps:

A dataset of structurally similar compounds with known experimental data (e.g., receptor binding affinity, toxicity, or a physical property like boiling point) is compiled.

For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode structural information.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity/property.

The model is rigorously validated to ensure its predictive power for new, untested compounds. nih.gov

QSAR/QSPR studies have been successfully applied to various sets of substituted benzaldehydes to predict properties like NMR chemical shifts. researchgate.net Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis, saving significant time and resources. conicet.gov.ar

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Perform Conformational Analysis: The flexible trifluoropropoxy chain can adopt various conformations. MD simulations can explore the potential energy landscape to identify the most stable and frequently occurring conformers in different environments.

MD simulations have been used to study the interaction of fluorinated molecules with various environments and the oxidative decomposition of related compounds at high temperatures. researchgate.netresearchgate.net This methodology provides a bridge between the theoretical properties of an isolated molecule and its behavior in a realistic chemical system.

Advanced Applications in Diverse Chemical Science Disciplines

Role in Medicinal Chemistry Research and Drug Discovery Precursors

In the realm of medicinal chemistry, 4-(3,3,3-Trifluoropropoxy)benzaldehyde has emerged as a versatile precursor for the synthesis of a wide array of biologically active molecules. The trifluoropropoxy moiety is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of drug candidates, which can facilitate their passage through the blood-brain barrier.

Building Block for Ligands Targeting Aggregated Tau Proteins in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The aggregation of tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Consequently, the development of ligands that can bind to these tau aggregates is of paramount importance for both diagnostic imaging (e.g., Positron Emission Tomography, PET) and therapeutic intervention. nih.gov Benzaldehyde (B42025) derivatives are key components in the synthesis of such ligands. For instance, the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold has been utilized to create tau ligands, and modifications of this structure are actively being explored to improve imaging properties. nih.gov

Table 1: Examples of Scaffolds for Tau Protein Ligands Derived from Benzaldehyde Analogs

| Scaffold Base | Bridging Moiety | Benzaldehyde Derivative Feature | Potential Advantage |

|---|---|---|---|

| Benzothiazole | 1,2,3-Triazole | Varied Substituents | Enhanced photostability over butadiene bridge nih.gov |

| Benzothiazole | Amide | Varied Substituents | Visualization of neurofibrillary tangles (NFTs) nih.gov |

| Benzothiazole | Ester | Varied Substituents | Visualization of NFTs nih.gov |

| Pyrido[4,3-b]indole | Direct linkage | Nitro group (precursor to amine) | High affinity for tau aggregates google.com |

Intermediate in the Synthesis of Biologically Active Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Multi-component reactions (MCRs) are a powerful tool in synthetic chemistry for the efficient construction of complex heterocyclic systems from simple starting materials. Benzaldehyde and its derivatives are frequently employed as the aldehyde component in these reactions.

One notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives, which are known to possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Research has demonstrated a one-pot multi-component condensation reaction of various substituted benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) to produce these valuable heterocyclic scaffolds. nih.gov The use of this compound in such reactions allows for the incorporation of the trifluoropropoxy group into the final quinoline (B57606) structure, providing a means to modulate the biological activity of the resulting compounds. nih.govresearchgate.netmdpi.com

Table 2: Multi-Component Synthesis of Pyrimido[4,5-b]quinolines

| Reactant 1 | Reactant 2 | Reactant 3 (Substituted Benzaldehyde) | Catalyst | Product |

|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Dimedone | 4-(Benzyloxy)benzaldehyde derivatives | DABCO | 8-(Substituted benzyloxy)phenyl-pyrimido[4,5-b]quinoline derivatives nih.gov |

| 6-Amino-1,3-dimethyluracil | Dimedone | This compound (proposed) | DABCO | 8-(4-(3,3,3-Trifluoropropoxy)phenyl)-pyrimido[4,5-b]quinoline derivative (proposed) |

Precursor for Compounds with Potential Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Chalcones, which are α,β-unsaturated ketones, represent a class of compounds with a broad spectrum of biological activities, including antibacterial effects. nih.gov They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. rltsc.edu.innih.gov

The properties of the resulting chalcone (B49325) are heavily influenced by the substituents on both aromatic rings. The use of this compound as the aldehyde precursor allows for the synthesis of chalcones bearing the trifluoropropoxy moiety. This group can enhance the lipophilicity and electronic properties of the molecule, which may lead to improved antibacterial potency and a better pharmacological profile. mdpi.comijpsjournal.com Studies on various chalcone derivatives have shown that the presence and position of substituents are critical for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Synthesis and Antibacterial Potential of Chalcones

| Synthesis Method | Aldehyde Precursor | Ketone Precursor | Resulting Compound Class | Biological Activity Noted |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehydes | Substituted Acetophenones | Chalcones | Antibacterial against S. aureus, B. subtilis, E. coli, P. aeruginosa nih.gov |

| Claisen-Schmidt Condensation | This compound (proposed) | Substituted Acetophenones | Trifluoropropoxy-Chalcones (proposed) | Potential for enhanced antibacterial activity |

Application in Structure-Activity Relationship (SAR) Studies of Functional Molecules

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. They involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. This knowledge is then used to design more potent and selective compounds.

This compound is a valuable tool for SAR studies. By incorporating it into a lead molecule, researchers can probe the effects of a trifluoroalkoxy group compared to other substituents like methoxy, chloro, or nitro groups. The trifluoropropoxy group has distinct steric and electronic properties; it is a bulky and highly electronegative group that can act as a hydrogen bond acceptor. Replacing a simpler group with the trifluoropropoxy moiety can significantly impact a molecule's interaction with its biological target, its metabolic stability, and its pharmacokinetic profile. This systematic approach allows for a detailed mapping of the chemical space around a pharmacophore, guiding the optimization of lead compounds. researchgate.netnih.govresearchgate.net

Contributions to Materials Science and Engineering

Beyond its applications in the life sciences, this compound is also a valuable building block in materials science, particularly in the development of organic electronic materials.

Synthesis of Hole Transporting Materials (HTMs) for High-Performance Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology with the potential for low-cost, high-efficiency solar energy conversion. A crucial component of many high-performance PSCs is the hole transporting material (HTM), which facilitates the extraction of positive charge carriers (holes) from the perovskite layer. rsc.org

Triarylamine-based molecules are among the most successful classes of HTMs. nih.govmdpi.com The synthesis of these often complex, propeller-shaped molecules can involve the use of benzaldehyde derivatives as intermediates to construct the conjugated arms of the molecule. The aldehyde group can be transformed through various reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to extend the π-system of the molecule.

Table 4: Properties of Triarylamine-Based Hole Transporting Materials

| HTM Core Structure | Key Substituent Features | Desired Properties | Role of Benzaldehyde Derivative |

|---|---|---|---|

| Hexaphenylbenzene | Triarylamine groups | High hole mobility, suitable energy levels nih.gov | Precursor for styryl or other conjugated arms |

| Hexakis(2-thienyl)benzene | Triarylamine groups | Enhanced π-π stacking, high efficiency nih.gov | Precursor for styryl or other conjugated arms |

| Diphenylamine | Phenothiazine-thiazole | Transparency, suitable HOMO level nih.govmdpi.com | Intermediate for building conjugated linkers |

| N,N,N',N'-tetraphenylbenzidine (TPD) | Styryl groups for crosslinking | Solvent resistance, good hole collection rsc.org | Precursor for styryl groups via Wittig or similar reactions |

Development of Precursors for Liquid Crystalline Materials with Enhanced Thermal Stability

The incorporation of fluorine atoms into the molecular structure of liquid crystals (LCs) is a well-established strategy for modifying their physical properties, including thermal stability and dielectric anisotropy. mdpi.com The trifluoromethyl group (CF3), in particular, is highly stable, inert, and can increase the polarity and melting point of a molecule, which is beneficial for creating liquid crystalline materials with improved thermal stability and resistance to degradation. mdpi.com Benzaldehyde derivatives are frequently used as core structures in the synthesis of rod-shaped (calamitic) liquid crystals. nih.gov

While direct studies detailing the use of this compound as a precursor for liquid crystals are not extensively documented in current literature, the principles of liquid crystal design strongly suggest its potential. The synthesis of Schiff base liquid crystals, for example, often involves the condensation of a benzaldehyde derivative with an aniline (B41778) derivative. mdpi.com The trifluoropropoxy group in this compound would serve as a terminal chain, influencing the mesomorphic phase behavior. The rigidity of the core structure is known to enhance thermal properties, and the fluorinated tail can lead to higher clearing temperatures, the point at which the material transitions from a liquid crystal phase to an isotropic liquid. nih.gov

Research on analogous structures supports this potential. For example, studies on benzotrifluoride-based liquid crystals have shown that the terminal trifluoromethyl moiety leads to compounds with high thermal stability and broad temperature ranges for their liquid crystalline phases. mdpi.comnih.gov These studies provide a strong basis for predicting that liquid crystals synthesized from this compound would exhibit similarly enhanced thermal properties.

Table 1: Thermal Properties of Analogous Fluorine-Containing Liquid Crystal Scaffolds This table presents data for liquid crystals containing trifluoromethyl groups, illustrating the high thermal stability associated with such fluorinated moieties.

| Compound Structure | Melting Point (Tm) | Clearing Point (Tc) | Mesophase Type |

| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate | 140 °C | 215 °C | Nematic, Smectic A |

| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(octyloxy)benzoate | 132 °C | 220 °C | Nematic, Smectic A |

| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(dodecyloxy)benzoate | 125 °C | 205 °C | Nematic, Smectic A |

Data sourced from studies on benzotrifluoride-based liquid crystals and is intended to be illustrative of the effect of trifluoromethyl groups. mdpi.com

Incorporation into Polymer Architectures for Tailored Material Properties

The functionalization of polymers with specific chemical moieties is a fundamental technique for tailoring material properties. Benzaldehyde and its derivatives are versatile reagents for modifying polymer architectures, often by reacting them with amine-functionalized polymers to form Schiff base linkages. nih.govresearchgate.net This approach allows for the immobilization of the aldehyde's functional groups onto a polymer backbone, thereby imparting new properties to the material.

Although specific research on the incorporation of this compound into polymers is limited, its structure suggests several potential benefits. The trifluoropropoxy group could significantly alter the properties of the resulting polymer. For instance, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. Incorporating the 3,3,3-trifluoropropoxy group could enhance these characteristics in the modified polymer. Studies on copolymers containing 3,3,3-trifluoropropene (B1201522) (TFP) have demonstrated the creation of fluoroelastomers and fluorothermoplastics with good thermal stability. mdpi.com

Furthermore, the benzaldehyde group itself can be a carrier for bioactive properties. Benzaldehyde derivatives have been immobilized onto amine-terminated polyacrylonitrile (B21495) to create antimicrobial polymers that are effective against various bacteria and fungi. nih.govresearchgate.net It is plausible that a polymer functionalized with this compound could combine the benefits of fluorination with potential bioactive applications.

Applications in Catalysis and Complex Organic Synthesis

Aromatic aldehydes are fundamental substrates in a vast array of catalytic transformations. The unique electronic properties of this compound, influenced by the electron-withdrawing nature of the fluorinated group, make it an interesting candidate for novel catalytic reactions.

One area of relevant research is the oxidative 3,3,3-trifluoropropylation of arylaldehydes. nih.gov This reaction, triggered by fluoride (B91410) anions, transforms an arylaldehyde into an aryl 3,3,3-trifluoropropyl ketone. The process involves the formation of an allyl alkoxide intermediate followed by a 1,3-proton shift. nih.gov While this compound was not explicitly tested in the cited study, its arylaldehyde structure fits the substrate profile for this transformation, which effectively elongates the carbon chain with a trifluoropropyl group.

Another novel catalytic process is the enantioselective fluorolactonization of styrene (B11656) derivatives containing ortho-carboxylic acid groups, which can be catalyzed by chiral aryl iodides using a nucleophilic fluoride source. nih.gov This type of reaction demonstrates the sophisticated catalytic methods being developed to create complex fluorine-containing molecules. Although this specific reaction applies to a different substitution pattern, it highlights the ongoing innovation in catalytic methods for which functionalized benzaldehydes are key substrates.

Multi-step synthesis is the cornerstone of creating complex organic molecules for applications in medicine, agrochemicals, and materials science. umontreal.ca Substituted benzaldehydes are among the most versatile starting materials and key intermediates in these synthetic routes. trine.edu The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions.

The compound 3-(Trifluoromethyl)benzaldehyde, an isomer of the trifluoromethoxy analogue, is documented as a key intermediate in the synthesis of γ-butyrolactones that exhibit antitumor activity. medchemexpress.com This illustrates how a benzaldehyde core bearing a trifluoromethyl group can serve as the foundation for building complex, biologically active molecules.

Given its structure, this compound is a valuable intermediate for similar multi-step syntheses. The aldehyde handle allows for the construction of a larger molecular framework, while the 4-(3,3,3-trifluoropropoxy) moiety can be carried through the synthesis to become an integral part of the final molecule. This group can be crucial for modulating the final product's properties, such as its lipophilicity, binding affinity to biological targets, or material characteristics. Although specific, published multi-step syntheses starting from this compound are not readily found, its utility as a building block is evident from established organic synthesis principles and its similarity to other widely used fluorinated intermediates.

Utilization in Agrochemical Research and Development

The introduction of fluorine atoms into active ingredients has become a highly successful strategy in the development of modern agrochemicals. nih.gov Fluorine substitution can lead to enhanced efficacy, greater metabolic stability, and improved transport properties of a pesticide, herbicide, or fungicide. The trifluoromethyl group is one of the most common fluorine-containing substituents found in commercial agrochemicals. nih.gov

Furthermore, the phenolic ether linkage is present in various agrochemicals, including pesticides and herbicides. orientjchem.org The combination of a trifluorinated alkyl group and a phenolic ether in this compound makes it a highly attractive building block for the synthesis of new agrochemical candidates. The benzaldehyde functional group provides a convenient reaction site for elaborating the molecular structure to create a final active ingredient.

While direct applications of this compound in commercial or developmental agrochemicals are not specifically documented in the available literature, its structural motifs are highly relevant. Researchers in agrochemical synthesis could use this compound as a starting material to synthesize a variety of structures, such as pyrazoles, pyridines, or other heterocycles known to possess pesticidal activity, with the 4-(3,3,3-trifluoropropoxy)phenyl moiety being a key component of the final molecule.

Compound Index

Future Research Directions and Emerging Opportunities

Exploration of Stereoselective Synthetic Pathways for Enantiopure Derivatives

The creation of molecules with specific three-dimensional arrangements is crucial in fields like medicinal chemistry and materials science. Future research should focus on developing stereoselective methods to synthesize enantiopure derivatives of 4-(3,3,3-trifluoropropoxy)benzaldehyde. The aldehyde group is a prime target for asymmetric nucleophilic additions, which can establish a new chiral center.

Key research opportunities include:

Organocatalysis: Employing chiral organocatalysts, such as proline derivatives, to facilitate enantioselective additions of nucleophiles (e.g., nitroalkanes, malonates) to the aldehyde.

Chiral Lewis Acid Catalysis: Using chiral Lewis acids to activate the aldehyde, enabling highly selective additions of organometallic reagents or in cycloaddition reactions.

Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of the molecule can direct the stereochemical outcome of subsequent reactions. mdpi.com This approach has been successful in the synthesis of other complex chiral fluorinated compounds. mdpi.com

Enzyme-Catalyzed Reactions: Utilizing alcohol dehydrogenases for the stereoselective reduction of the aldehyde to a chiral alcohol, which can serve as a precursor for further synthesis. scispace.com

These strategies will enable the synthesis of a library of chiral building blocks, paving the way for the discovery of new bioactive compounds and chiral materials.

Development of Photocatalytic and Electrocatalytic Transformations Involving the Compound

Harnessing light or electrical energy to drive chemical reactions offers sustainable and efficient alternatives to traditional synthetic methods. The aromatic ring and aldehyde group of this compound are amenable to a variety of photocatalytic and electrocatalytic transformations.

Photocatalysis: Visible-light photocatalysis can be used to activate C-H bonds, enabling the introduction of new functional groups onto the aromatic ring without pre-functionalization. beilstein-journals.orgbeilstein-journals.org Research could explore the distal C-H functionalization of the alkoxyarene ring, a strategy that has been successfully applied to similar electron-rich systems. rsc.orgnih.gov Furthermore, photocatalytic methods could be employed for coupling reactions, such as using the aldehyde in photoredox-catalyzed alkylations or arylations. researchgate.net

Electrocatalysis: Electrochemical methods offer precise control over redox reactions. For aromatic aldehydes like this compound, electrocatalytic C-C coupling reactions are a significant area of interest. jove.comacs.orgnih.gov Studies have shown that conjugated aromatic aldehydes can undergo electroreductive coupling on copper cathodes to form valuable hydrobenzoin-type diol products. jove.comacs.orgnih.govresearchgate.net Investigating this transformation for the title compound could yield novel fluorinated diols with unique properties. Other potential electrocatalytic reactions include selective reductions of the aldehyde to an alcohol or its coupling with other organic molecules. researchgate.net

| Transformation Type | Potential Reaction | Expected Product Class |

| Photocatalysis | C-H Arylation/Alkylation of the aromatic ring | Functionalized benzaldehyde (B42025) derivatives |

| Radical coupling with alkyl halides | Ketone derivatives | |

| Electrocatalysis | Reductive C-C coupling (Pinacol coupling) | Fluorinated hydrobenzoin (B188758) derivatives |

| Selective reduction of the aldehyde | Benzylic alcohol derivative | |

| Phenyl-carbonyl coupling | Diaryl alcohol derivatives |

Integration into Advanced Supramolecular Assemblies and Smart Materials

The distinct structural features of this compound make it an excellent candidate for incorporation into larger, functional systems.

Supramolecular Assemblies: The introduction of fluorine can significantly influence the self-assembly of molecules, sometimes leading to unexpected and novel architectures. nih.govscispace.com The trifluoropropoxy group can participate in "fluorous interactions," which are specific non-covalent interactions that can be used to direct the assembly of complex structures. The aldehyde group can be used in dynamic covalent chemistry, forming reversible bonds like imines or acetals, which are fundamental to creating self-healing and adaptive supramolecular polymers.

Smart Materials: Fluorinated polymers are well-known for their unique properties, including chemical resistance and thermal stability, making them valuable as smart materials. researchgate.net By polymerizing derivatives of this compound, it is possible to create materials that respond to external stimuli such as temperature, pH, or light. The fluorinated side chains could impart desirable properties like hydrophobicity or oleophobicity, leading to applications in responsive coatings, sensors, or drug delivery systems. nsf.govman.ac.uk

Rational Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties for Specific Applications

The functionality of this compound can be precisely tuned by chemically modifying its structure. By adding different substituents to the aromatic ring, both the electronic and steric properties of the molecule can be systematically altered.

Electronic Properties: Adding electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) to the benzene (B151609) ring can modulate the reactivity of the aldehyde. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. ncert.nic.in This tuning is critical for controlling reaction rates and designing molecules for specific applications, such as sensors or electronic materials. Studies on similar substituted benzaldehydes have shown that such modifications significantly impact their interaction with biological macromolecules like proteins. nih.govacs.orgnih.gov

Steric Properties: Introducing bulky substituents near the aldehyde group can create steric hindrance, which can be used to control the selectivity of reactions. nih.govyoutube.com For example, steric bulk can favor the formation of one stereoisomer over another in asymmetric synthesis or influence the regioselectivity of reactions on the aromatic ring. researchgate.net This control is essential for creating highly specific catalysts, molecular receptors, or biologically active compounds.

| Substituent Type (at para-position) | Example Group | Effect on Aldehyde Reactivity | Potential Application |

| Electron-Donating | -OCH₃ (Methoxy) | Decreases electrophilicity | Precursors for fluorescent dyes |

| -N(CH₃)₂ (Dimethylamino) | Strongly decreases electrophilicity | Building blocks for nonlinear optics | |

| Electron-Withdrawing | -NO₂ (Nitro) | Increases electrophilicity | Synthesis of pharmaceutical intermediates |

| -CN (Cyano) | Strongly increases electrophilicity | Components for covalent organic frameworks |

High-Throughput Screening and Combinatorial Chemistry Approaches for Novel Applications

To rapidly explore the potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) can be employed.

Combinatorial Chemistry: The aldehyde functional group is a versatile handle for building large libraries of compounds. researchgate.net Using split-pool synthesis or parallel synthesis techniques, the aldehyde can be reacted with a wide array of amines (to form imines, followed by reduction to amines), phosphorus ylides (in Wittig reactions to form alkenes), and other nucleophiles. nih.gov This allows for the rapid generation of thousands of distinct derivatives from a single starting material. Such libraries have been successfully used to discover novel bioactive molecules. escholarship.orgnih.gov

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, it can be screened against a multitude of biological targets (e.g., enzymes, receptors) or tested for specific material properties. nuvisan.com HTS platforms can perform millions of automated tests, quickly identifying "hit" compounds with desired activities. stanford.eduku.edu This approach dramatically accelerates the discovery process for new pharmaceuticals, agrochemicals, or functional materials derived from the this compound core structure. nih.govmdpi.com

By systematically applying these advanced methodologies, the full potential of this unique fluorinated compound can be unlocked, leading to innovations across the chemical and material sciences.

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or THF (anhydrous) | |

| Base | K₂CO₃ (2.5 equiv) | |

| Reaction Time | 18–24 hours (reflux) | |

| Purification | Silica gel chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.